molecular formula C13H21N2O2P B5589681 piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid

piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid

Cat. No.: B5589681
M. Wt: 268.29 g/mol
InChI Key: FYAYTBAFXQVMEE-UHFFFAOYSA-N
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Description

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid is a complex organic compound that features both piperidine and pyridine moieties Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and bases such as potassium carbonate . Oxidation reactions may require strong oxidizing agents, while reduction reactions may require strong reducing agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Medicine: this compound and its derivatives may have potential therapeutic applications, including as inhibitors of specific enzymes or as ligands for drug delivery systems.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific structure of the compound and its derivatives, as well as the biological system being studied.

Comparison with Similar Compounds

Piperidinomethyl[2-(4-pyridyl)ethyl]phosphinic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

piperidin-1-ylmethyl(2-pyridin-4-ylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O2P/c16-18(17,12-15-9-2-1-3-10-15)11-6-13-4-7-14-8-5-13/h4-5,7-8H,1-3,6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAYTBAFXQVMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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